Benzeneacetonitrile, 4-fluoro-alpha-(2-methoxyacetyl)-
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Overview
Description
Benzeneacetonitrile, 4-fluoro-alpha-(2-methoxyacetyl)- is a chemical compound with the molecular formula C11H10FNO2 and a molecular weight of 207.2010 . This compound is characterized by the presence of a benzene ring substituted with a nitrile group, a fluorine atom, and a methoxyacetyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzeneacetonitrile, 4-fluoro-alpha-(2-methoxyacetyl)- involves several steps. One common method includes the reaction of 4-fluorobenzyl cyanide with methoxyacetyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Benzeneacetonitrile, 4-fluoro-alpha-(2-methoxyacetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines or alcohols.
Scientific Research Applications
Benzeneacetonitrile, 4-fluoro-alpha-(2-methoxyacetyl)- is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Benzeneacetonitrile, 4-fluoro-alpha-(2-methoxyacetyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Benzeneacetonitrile, 4-fluoro-alpha-(2-methoxyacetyl)- can be compared with other similar compounds such as:
Benzeneacetonitrile, 2-fluoro-4-methoxy-alpha,alpha-dimethyl-: This compound has a similar structure but differs in the position and type of substituents on the benzene ring.
4-Fluorobenzeneacetonitrile: This compound lacks the methoxyacetyl group, making it less complex and with different reactivity.
The uniqueness of Benzeneacetonitrile, 4-fluoro-alpha-(2-methoxyacetyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1202057-40-6 |
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Molecular Formula |
C11H10FNO2 |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methoxy-3-oxobutanenitrile |
InChI |
InChI=1S/C11H10FNO2/c1-15-7-11(14)10(6-13)8-2-4-9(12)5-3-8/h2-5,10H,7H2,1H3 |
InChI Key |
JSWHRABBOFUBQC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C(C#N)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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